molecular formula C28H48O4Si B3283814 3-Trimethylsilyloxy-7-ketolithocholic methyl ester CAS No. 77341-09-4

3-Trimethylsilyloxy-7-ketolithocholic methyl ester

Cat. No. B3283814
CAS RN: 77341-09-4
M. Wt: 476.8 g/mol
InChI Key: FYICTKZKCGJHMG-HDMGBMMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trimethylsilyloxy-7-ketolithocholic methyl ester, also known as TMSL, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is derived from lithocholic acid, a bile acid that is naturally produced in the liver. TMSL has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

3-Trimethylsilyloxy-7-ketolithocholic methyl ester exerts its effects through multiple mechanisms, including activation of the farnesoid X receptor (FXR) and inhibition of the nuclear factor kappa B (NF-κB) pathway. FXR is a nuclear receptor that plays a key role in regulating bile acid synthesis and transport, while NF-κB is a transcription factor that is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
3-Trimethylsilyloxy-7-ketolithocholic methyl ester has been shown to have a wide range of biochemical and physiological effects, including modulation of bile acid synthesis and transport, regulation of lipid metabolism, and anti-inflammatory properties. 3-Trimethylsilyloxy-7-ketolithocholic methyl ester has also been shown to have protective effects on liver function, making it a potential therapeutic agent for liver disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Trimethylsilyloxy-7-ketolithocholic methyl ester in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 3-Trimethylsilyloxy-7-ketolithocholic methyl ester is relatively expensive compared to other compounds, which may limit its use in certain experiments. Additionally, 3-Trimethylsilyloxy-7-ketolithocholic methyl ester has a relatively short half-life in vivo, which may limit its usefulness in certain animal studies.

Future Directions

There are several potential future directions for research on 3-Trimethylsilyloxy-7-ketolithocholic methyl ester. One area of interest is the development of 3-Trimethylsilyloxy-7-ketolithocholic methyl ester-based therapies for liver disease, including non-alcoholic fatty liver disease (NAFLD) and hepatitis C. Another potential direction is the use of 3-Trimethylsilyloxy-7-ketolithocholic methyl ester as a tool for studying bile acid signaling pathways in various tissues and disease states. Finally, there is potential for the development of novel 3-Trimethylsilyloxy-7-ketolithocholic methyl ester derivatives with improved pharmacokinetic properties and therapeutic potential.

Scientific Research Applications

3-Trimethylsilyloxy-7-ketolithocholic methyl ester has been used in various scientific research applications, including studies on bile acid signaling pathways, drug metabolism, and liver disease. One of the main uses of 3-Trimethylsilyloxy-7-ketolithocholic methyl ester is as a substrate for the enzyme cytochrome P450, which plays a crucial role in drug metabolism. 3-Trimethylsilyloxy-7-ketolithocholic methyl ester is also used as a model substrate for studying the transport of bile acids across cell membranes.

properties

IUPAC Name

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O4Si/c1-18(8-11-25(30)31-4)21-9-10-22-26-23(13-15-28(21,22)3)27(2)14-12-20(32-33(5,6)7)16-19(27)17-24(26)29/h18-23,26H,8-17H2,1-7H3/t18-,19+,20-,21-,22+,23+,26+,27+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYICTKZKCGJHMG-HDMGBMMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O[Si](C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trimethylsilyloxy-7-ketolithocholic methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.